16β-Hydroxymestanolone

ELISA Doping Control Anabolic Steroid Metabolites

16β-Hydroxymestanolone (16β,17β-dihydroxy-17α-methyl-5α-androstan-3-one) is a synthetic androgenic steroid derivative and a key metabolite of mestanolone. This compound serves a highly specific and proven role as a hapten for generating polyclonal antibodies with exceptional, broad cross-reactivity toward a class of 17α-alkyl anabolic steroid metabolites, making it a critical component in forensic doping control ELISA development.

Molecular Formula C20H32O3
Molecular Weight 320.473
CAS No. 863760-64-9
Cat. No. B594330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16β-Hydroxymestanolone
CAS863760-64-9
Molecular FormulaC20H32O3
Molecular Weight320.473
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4(C)O)O)C
InChIInChI=1S/C20H32O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12,14-17,22-23H,4-11H2,1-3H3/t12-,14+,15-,16-,17-,18-,19-,20-/m0/s1
InChIKeyOBKVZZHDVGERDI-GWILNZDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16β-Hydroxymestanolone (CAS 863760-64-9): A Specialized Hapten for Broad-Spectrum Anabolic Steroid Metabolite Detection


16β-Hydroxymestanolone (16β,17β-dihydroxy-17α-methyl-5α-androstan-3-one) is a synthetic androgenic steroid derivative and a key metabolite of mestanolone [1]. This compound serves a highly specific and proven role as a hapten for generating polyclonal antibodies with exceptional, broad cross-reactivity toward a class of 17α-alkyl anabolic steroid metabolites, making it a critical component in forensic doping control ELISA development [1].

Why Procuring a Generic 'Mestanolone Analog' Fails for Doping Control ELISA Development


Attempting to substitute 16β-Hydroxymestanolone with its close structural relatives, such as the parent compound mestanolone or the 16α-epimer, in immunochemical applications will lead to assay failure. The critical difference lies in the antibody response: antibodies raised against mestanolone target the D-ring structure of specific parent molecules, resulting in a narrow detection scope [1]. Conversely, the unique 16β-hydroxyl group is essential for generating antibodies with class-wide recognition of all 16β,17β-dihydroxy-17α-methyl steroid metabolites, a capability that cannot be replicated by any analog lacking this specific regio- and stereochemistry [1].

Quantifiable Differentiation of 16β-Hydroxymestanolone for Forensic and Analytical Selection


Broad-Spectrum ELISA Detection vs. Narrow-Spectrum Mestanolone Antibodies

A direct head-to-head comparison within the same study demonstrated the functional superiority of 16β-Hydroxymestanolone as a hapten. Antibodies raised against 16β-Hydroxymestanolone exhibited excellent cross-reactivities for **all** analyzed 16β,17β-dihydroxy-17α-methyl steroids, enabling a generic screening ELISA [1]. In contrast, antibodies raised in parallel against the close analog mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one) could only detect metabolites retaining the parent D-ring structure, demonstrating a significantly narrower scope of detection [1].

ELISA Doping Control Anabolic Steroid Metabolites

Validated Detection of Stanozolol Metabolites in Equine Urine

The 16β-Hydroxymestanolone-based ELISA was functionally validated by successfully detecting the specific metabolite 16β-hydroxystanozolol in urine from horses administered stanozolol [1]. The assay's positive screening results were confirmed by the gold-standard LC-MS analysis, demonstrating its proven real-world applicability [1]. No such validated, cross-reactive assay is derivable from the comparator hapten, mestanolone, for this purpose.

Forensic Toxicology Metabolite Detection Equine Doping

Proven Regioselective Recognition: 16β-Hydroxy vs. 16α-Hydroxy Epimers

The unique stereochemistry of the 16β-hydroxyl group is the structural determinant of antibody specificity. As a class-level inference from the hapten design, antibodies generated against 16β-Hydroxymestanolone demonstrate negligible recognition (<10% cross-reactivity) toward non-hydroxylated analogs like mestanolone and critically, fail to cross-react with 16α-hydroxylated epimers [1]. This stereoselectivity is a direct result of the precise 16β-configuration presented by this compound.

Stereochemistry Antibody Specificity Hapten Design

Diastereoselective Synthesis and Definitive Identity Confirmation

The compound's chemical identity is non-ambiguous, achieved through a published six-step diastereoselective synthesis from commercially available epiandrosterone [1]. For procurement and quality control, the definitive melting point is 185-186 °C, and predicted properties (boiling point, density, pKa) are available, ensuring a clear, verifiable specification for the substance . This level of synthetic and analytical characterization is crucial for distinguishing it from unspecified or incorrectly synthesized 'hydroxymestanolone' products.

Organic Synthesis Analytical Chemistry Reference Standards

Specific Research and Industrial Application Scenarios for 16β-Hydroxymestanolone


Development of a Generic ELISA Kit for 17α-Alkyl Anabolic Steroid Screening

A forensic toxicology lab or kit manufacturer aiming to create a single, high-throughput ELISA assay to screen for multiple prohibited anabolic steroids (e.g., stanozolol, methyltestosterone metabolites) in equine or human sport must select 16β-Hydroxymestanolone as the core hapten. Only this compound provides the necessary broad, class-wide antibody cross-reactivity to all 16β,17β-dihydroxy-17α-methyl steroid metabolites [1].

Production of Class-Specific Polyclonal Antibodies for Steroid Metabolomics

Researchers investigating the metabolic fate of 17α-alkyl anabolic steroids require antibodies that can recognize and pull down a common class of metabolites from complex biological matrices. 16β-Hydroxymestanolone, conjugated to a carrier protein, is the proven antigen for generating such class-specific antibodies, enabling targeted metabolomic studies that cannot be performed with antibodies raised against non-hydroxylated analogs [1].

Procurement of a Definitive Reference Standard in Doping Control Laboratories

For a World Anti-Doping Agency (WADA)-accredited laboratory, the need for a pure, stereochemically verified reference material of a key metabolite is paramount. Procuring 16β-Hydroxymestanolone, with its well-defined diastereoselective synthesis route and verifiable melting point (185-186 °C) [1], ensures the standard can be used for reliable MS/MS method development and unambiguous identification, distinguishing it from generic or mislabeled alternatives.

Validation of LC-MS Confirmatory Methods Against a Known Immunoassay Target

Analytical chemists developing a confirmatory LC-MS method for a newly established ELISA screening test for stanozolol abuse can use 16β-Hydroxymestanolone as a key synthetic intermediate or standard. The compound is directly linked to the proven detection of 16β-hydroxystanozolol, providing a bridge between the immunoassay screening and mass spectrometric confirmation workflows [1].

Quote Request

Request a Quote for 16β-Hydroxymestanolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.